The primary application of methylparaben in research is as an antimicrobial preservative. It effectively inhibits the growth of bacteria, fungi, and yeast []. This property makes it a valuable tool for researchers who need to extend the shelf life of biological samples, cultures, and reagents. Methylparaben's broad-spectrum antimicrobial activity allows researchers to maintain the integrity of their experiments for extended periods [].
Methylparaben's antimicrobial properties are also utilized in food science research. Studies investigate its effectiveness in preventing spoilage and microbial growth in food products. This research helps develop strategies for food preservation and maintaining food safety during storage and transportation.
Emerging research explores the potential neuroprotective properties of methylparaben. Some studies suggest it may offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, this area of research is ongoing, and further studies are needed to understand the mechanisms and potential therapeutic applications of methylparaben's neuroprotective effects [].
Methylparaben's ability to induce allergic reactions makes it a valuable tool in allergy research. Standardized forms of methylparaben are used in patch tests to identify allergies in patients []. This application helps in diagnosing contact dermatitis and other allergic skin conditions [].
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is an organic compound with the chemical formula . It is the methyl ester of p-hydroxybenzoic acid and belongs to a class of compounds known as parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. Methyl 4-hydroxybenzoate is a white crystalline solid that is soluble in alcohol and slightly soluble in water. It has a boiling point of approximately 270–280 °C and is considered non-toxic and non-carcinogenic .
Naturally, methyl 4-hydroxybenzoate can be found in various fruits, including blueberries and cloudberries, and it also serves as a pheromone in certain insects . Its widespread use in consumer products has led to extensive research into its safety and biological effects.
Methyl 4-hydroxybenzoate exhibits several biological activities:
Methyl 4-hydroxybenzoate is synthesized primarily through the esterification of p-hydroxybenzoic acid with methanol. This process typically involves the following steps:
Methyl 4-hydroxybenzoate is utilized in various industries:
Studies have shown that methyl 4-hydroxybenzoate interacts with various biological systems:
Methyl 4-hydroxybenzoate belongs to the paraben family, which includes several other compounds with similar structures but varying chain lengths or functional groups. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl 4-hydroxybenzoate | C9H10O3 | Longer ethyl chain; used similarly as a preservative |
Propyl 4-hydroxybenzoate | C10H12O3 | More potent antimicrobial properties than methyl paraben |
Butyl 4-hydroxybenzoate | C11H14O3 | Greater lipophilicity; potentially more toxic |
Benzylparaben | C13H12O3 | Contains a benzyl group; used in cosmetics |
Methyl 4-hydroxybenzoate is unique among these compounds due to its lower toxicity profile and widespread acceptance in food and cosmetic applications compared to its higher-chain counterparts .
Methyl 4-hydroxybenzoate exhibits well-characterized melting behavior with a melting point range typically reported between 125-128°C in most pharmaceutical and chemical specifications [1] [2] [3] [4]. However, more comprehensive studies indicate a broader range of 126-131°C, reflecting variations due to purity levels and measurement conditions [1] [5] [2] [6] [7]. The compound demonstrates polymorphic behavior, which significantly influences its phase transition characteristics.
Four distinct polymorphic forms have been comprehensively characterized through thermomicroscopy, infrared spectroscopy, and X-ray crystallography [6] [7]. Form I (1-I), the thermodynamically stable polymorph at room temperature, exhibits a melting point of 126°C and crystallizes in the monoclinic space group Cc [6] [7]. The metastable polymorphs include Form III (1-III) with a melting point of 109°C, Form 1-107 melting at 107°C, and Form 1-112 melting at 112°C [7]. All polymorphs contain identical O–H···O=C connected catemer motifs, but the geometry of the resulting hydrogen-bonded chains differs substantially in each form [7].
The enthalpy of fusion has been measured using differential scanning calorimetry at 26.4 kJ/mol [8]. Phase transition studies reveal that the polymorphic system exhibits monotropic behavior, where the metastable forms do not convert to the stable form upon heating below their respective melting points [7]. The eutectic composition with p-hydroxybenzoic acid has been determined to be 85.84 mol% methyl 4-hydroxybenzoate and 14.16 mol% p-hydroxybenzoic acid, with a eutectic temperature of 117.4°C [9].
Polymorph | Melting Point (°C) | Space Group | Stability | Crystal System |
---|---|---|---|---|
Form I (1-I) | 126 | Cc | Stable (room temperature) | Monoclinic |
Form III (1-III) | 109 | Not specified | Metastable | Monoclinic |
Form 1-107 | 107 | Not specified | Metastable | Not specified |
Form 1-112 | 112 | Not specified | Metastable | Not specified |
The boiling point of methyl 4-hydroxybenzoate ranges from 265.5°C to 298.6°C at standard atmospheric pressure (760 mmHg), with most sources reporting values within 270-280°C [5] [2] [10] [3]. The variation in reported boiling points reflects differences in measurement techniques and sample purity. Some sources report the boiling point at 298.6°C (760 mmHg) [5] [2], while others indicate a range of 270-280°C [3] or 265.5±13.0°C [10].
The compound exhibits low volatility at ambient temperatures, characterized by extremely low vapor pressure values. At 20°C, the vapor pressure is less than 1 hPa [11], while at 25°C, it ranges from essentially zero to 7.00×10⁻² mmHg (equivalent to 9.33 Pa) [12] [10]. The vapor density is 5.23 times that of air [11], indicating that the vapor is significantly denser than air when present.
The decomposition temperature coincides closely with the boiling point range at 270-280°C [11] [10], suggesting that the compound undergoes thermal decomposition rather than clean vaporization at atmospheric pressure. Under controlled heating conditions, methyl 4-hydroxybenzoate first degrades into p-hydroxybenzoic acid through hydrolysis and then further decomposes to phenol after decarboxylation when heated at 200°C [13].
Property | Value | Conditions |
---|---|---|
Boiling Point | 265.5-298.6°C | 760 mmHg |
Vapor Pressure | <1 hPa | 20°C |
Vapor Pressure | 0.0±0.6 to 7.00×10⁻² mmHg | 25°C |
Vapor Density | 5.23 | Air = 1.0 |
Decomposition Temperature | 270-280°C | Atmospheric pressure |
Methyl 4-hydroxybenzoate demonstrates limited aqueous solubility with pronounced temperature dependence. At 15°C, the solubility in water is 0.1264 g/100g of solvent [14]. This increases to 0.203 g/100g (equivalent to 2.03 g/L) at 20°C [14] [15] [3] and further to 0.2434 g/100g (2.4 g/L) at 25°C [14] [12] [3]. The solubility shows substantial enhancement at elevated temperatures, reaching 0.6341 g/100g at 50°C [14].
The compound exhibits markedly different solubility characteristics in organic solvents. In methanol, it achieves a solubility of 50 mg/mL, forming clear, colorless solutions [16]. Ethanol, acetone, and diethyl ether all demonstrate very high solubility for methyl 4-hydroxybenzoate [14] [16] [3]. The compound is also soluble in trifluoroacetic acid [14], indicating compatibility with strongly acidic organic systems.
Specialized solvent systems show unique solubility patterns. In warm oil, the solubility is 1 g/40 mL, while in warm glycerol, it dissolves at a concentration of 1 g/70 mL [16]. These characteristics make methyl 4-hydroxybenzoate suitable for formulation in various pharmaceutical and cosmetic vehicles.
The solvent-dependent infrared spectroscopy studies in 17 different organic solvents reveal that solvent-solute interactions significantly influence the compound's behavior [17]. The carbonyl stretching vibration frequencies correlate with solvent acceptor numbers and linear solvation energy relationships, indicating substantial hydrogen bonding interactions with protic solvents [17].
Solvent | Solubility | Temperature |
---|---|---|
Water | 0.1264 g/100g | 15°C |
Water | 0.203 g/100g (2.03 g/L) | 20°C |
Water | 0.2434 g/100g (2.4 g/L) | 25°C |
Water | 0.6341 g/100g | 50°C |
Methanol | 50 mg/mL (clear, colorless) | Room temperature |
Ethanol | Very soluble | Room temperature |
Acetone | Very soluble | Room temperature |
Diethyl Ether | Very soluble | Room temperature |
The octanol-water partition coefficient of methyl 4-hydroxybenzoate has been determined as log Kow = 1.96 at 25°C [12], indicating moderate lipophilicity. The corresponding partition coefficient (Pow) value is 95.5 at 22°C [11]. Various computational methods yield log P values ranging from 1.179 to 1.87 [8] [10], with the Crippen calculated property method giving 1.179 [8] and other estimation methods providing values up to 1.87 [10].
The experimental determination of partition coefficients has been achieved through high-pressure liquid chromatography methods, providing direct measurement capabilities with a measurable range in log P from -0.3 to +3.7 [18]. The moderate lipophilicity classification is consistent with the compound's biological activity and membrane permeation characteristics.
Surface area approaches to partition coefficient determination have been employed using computer programs to calculate atomic contributions to surface area for benzene derivatives [19]. These computational methods provide reliable estimates with standard errors for calculated logarithm values, supporting the experimental determinations.
The partition coefficient data indicates that methyl 4-hydroxybenzoate exhibits balanced hydrophilic and lipophilic properties, making it suitable for pharmaceutical formulations requiring moderate membrane permeability without excessive lipophilicity that could lead to bioaccumulation concerns [11].
Parameter | Value | Temperature/Conditions |
---|---|---|
log Kow (octanol-water) | 1.96 | 25°C |
log P (calculated) | 1.179-1.87 | Various methods |
Partition Coefficient (Pow) | 95.5 | 22°C |
Lipophilicity Classification | Moderately lipophilic | Based on log P values |
Methyl 4-hydroxybenzoate demonstrates excellent atmospheric stability under normal environmental conditions [10] [3]. The extremely low vapor pressure ensures minimal volatilization at ambient temperatures, with values less than 1 hPa at 20°C [11] and ranging from essentially zero to 7.00×10⁻² mmHg at 25°C [12] [10].
The compound exhibits stability against hydrolysis under usual conditions of sterilization, including heating at temperatures up to 150°C [13]. However, it hydrolyzes in alkaline solutions, producing p-hydroxybenzoic acid and methanol [13]. In strongly alkaline solutions, complete hydrolysis occurs with subsequent ionization of the carboxylic acid product [13].
Stability studies demonstrate that methyl 4-hydroxybenzoate remains stable in 67 mM phosphate buffer at pH 7.4 after 24 hours of incubation at 37°C [13]. The hydrolysis kinetics are pH-dependent, with the time for 10% loss of initial concentration at 130.5°C being approximately 4 seconds at pH 10.59, 3 minutes at pH 8.9, and 40 minutes at pH 6.58 [13].
Storage recommendations include maintenance at room temperature in cool, dark conditions [3] [4]. The compound should be stored under inert gas to prevent air-sensitive degradation [4]. The optimal pH range for stability during sterilization procedures is 3-6 [13].
Property | Value | Conditions |
---|---|---|
Vapor Pressure | <1 hPa | 20°C |
Vapor Pressure | 0.0±0.6 to 7.00×10⁻² mmHg | 25°C |
Atmospheric Stability | Stable under normal conditions | Room temperature |
Sterilization Stability | Stable | pH 3-6, up to 150°C |
Hydrolysis Rate | pH dependent | Alkaline conditions accelerate |
The acid-base behavior of methyl 4-hydroxybenzoate has been characterized through ultraviolet spectral analysis, revealing distinct dissociation constants [20]. The apparent first dissociation constant (pK₁) is 4.53 at 25°C, while the second dissociation constant (pK₂) is 9.33 at 25°C [20]. These values correspond to the carboxylic acid functionality and phenolic hydroxyl group, respectively.
The phenol group specifically exhibits a pKa ranging from 8.4 to 8.47 [21] [22], with variations depending on the specific measurement conditions and ionic strength. The pH of a saturated aqueous solution is 5.8 at 20°C [15], indicating the compound's weakly acidic nature in aqueous systems.
pH-dependent behavior significantly influences the compound's stability and reactivity. Under acidic conditions, methyl 4-hydroxybenzoate remains stable, but alkaline conditions promote hydrolysis [13]. The hydrolysis rate is temperature-dependent, with increased rates at elevated temperatures and higher pH values [13].
The sodium salt form of methyl 4-hydroxybenzoate exhibits a pKa of 8.4 at 20°C and produces alkaline solutions with pH values of 9.7-10.3 for 1g/L aqueous solutions [22]. This indicates substantial ionization of the phenolic group under these conditions.
Frontier orbital studies suggest that the compound reacts in its dianionic form in enzymatic systems, with the substrate's dianionic state being predominant at pH 8 [23]. This pH-dependent ionization state significantly influences the compound's biological activity and interaction with enzymes [23].
Property | Value | Temperature/Conditions |
---|---|---|
pK₁ (first dissociation) | 4.53 | 25°C |
pK₂ (second dissociation) | 9.33 | 25°C |
pKa (phenol group) | 8.4-8.47 | 20°C |
pH of saturated solution | 5.8 | 20°C |
Stability pH range | 3-6 | Sterilization conditions |
Sodium salt pH | 9.7-10.3 | 1g/L aqueous solution |
Irritant